molecular formula C14H21NO3 B6702493 Furan-3-yl-[2-(methoxymethyl)-2-propylpyrrolidin-1-yl]methanone

Furan-3-yl-[2-(methoxymethyl)-2-propylpyrrolidin-1-yl]methanone

Cat. No.: B6702493
M. Wt: 251.32 g/mol
InChI Key: GAFDSKOGWFNTBX-UHFFFAOYSA-N
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Description

Furan-3-yl-[2-(methoxymethyl)-2-propylpyrrolidin-1-yl]methanone: is an organic compound that features a furan ring attached to a pyrrolidine moiety via a methanone bridge

Properties

IUPAC Name

furan-3-yl-[2-(methoxymethyl)-2-propylpyrrolidin-1-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO3/c1-3-6-14(11-17-2)7-4-8-15(14)13(16)12-5-9-18-10-12/h5,9-10H,3-4,6-8,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAFDSKOGWFNTBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1(CCCN1C(=O)C2=COC=C2)COC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Furan-3-yl-[2-(methoxymethyl)-2-propylpyrrolidin-1-yl]methanone typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyrrolidine Ring: Starting from a suitable precursor such as 2-propylpyrrolidine, the methoxymethyl group can be introduced via nucleophilic substitution reactions.

    Attachment of the Furan Ring: The furan ring can be attached through a Friedel-Crafts acylation reaction, where the furan acts as the nucleophile and the pyrrolidine derivative as the electrophile.

    Final Coupling: The final step involves coupling the furan and pyrrolidine moieties through a methanone bridge, often using reagents like acyl chlorides or anhydrides under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on high yield and purity. Techniques such as continuous flow chemistry and the use of catalysts can enhance the efficiency of the reactions. Additionally, purification methods like recrystallization and chromatography are employed to ensure the compound’s quality.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The furan ring can undergo oxidation reactions, typically forming furanones or other oxidized derivatives.

    Reduction: The carbonyl group in the methanone bridge can be reduced to form alcohols or ethers.

    Substitution: Both the furan and pyrrolidine rings can participate in substitution reactions, where hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂).

Major Products

    Oxidation: Furanones or carboxylic acids.

    Reduction: Alcohols or ethers.

    Substitution: Halogenated furans or pyrrolidines with various functional groups.

Scientific Research Applications

Chemistry

In organic synthesis, Furan-3-yl-[2-(methoxymethyl)-2-propylpyrrolidin-1-yl]methanone is used as an intermediate for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology and Medicine

This compound has potential applications in medicinal chemistry, particularly in the design of new pharmaceuticals. Its structural features make it a candidate for drug development, targeting various biological pathways and receptors.

Industry

In the materials science field, this compound can be used in the synthesis of polymers and other advanced materials. Its reactivity and functional groups allow for the creation of materials with specific properties, such as enhanced strength or conductivity.

Mechanism of Action

The mechanism by which Furan-3-yl-[2-(methoxymethyl)-2-propylpyrrolidin-1-yl]methanone exerts its effects depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The furan ring can participate in π-π interactions, while the pyrrolidine moiety can form hydrogen bonds or ionic interactions with biological targets.

Comparison with Similar Compounds

Similar Compounds

  • Furan-2-yl-[2-(methoxymethyl)-2-propylpyrrolidin-1-yl]methanone
  • Thiophene-3-yl-[2-(methoxymethyl)-2-propylpyrrolidin-1-yl]methanone
  • Pyrrole-3-yl-[2-(methoxymethyl)-2-propylpyrrolidin-1-yl]methanone

Uniqueness

Furan-3-yl-[2-(methoxymethyl)-2-propylpyrrolidin-1-yl]methanone is unique due to the presence of the furan ring, which imparts specific electronic and steric properties. This makes it distinct from similar compounds like thiophene or pyrrole derivatives, which have different heteroatoms and thus different reactivity and interaction profiles.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique features

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